molecular formula C32H40O15 B13895773 (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester

(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester

Cat. No.: B13895773
M. Wt: 664.6 g/mol
InChI Key: QSPXJODRMPWBBL-UHFFFAOYSA-N
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Description

(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester is a complex organic compound with a unique structure This compound is characterized by its isobenzofuran core, which is substituted with various functional groups, including methoxy, methyl, and glucopyranosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester involves multiple steps. The key steps include the formation of the isobenzofuran core, followed by the introduction of the methoxy, methyl, and glucopyranosyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester include other isobenzofuran derivatives and glucopyranosyl-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with biological targets and versatile chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H40O15

Molecular Weight

664.6 g/mol

IUPAC Name

methyl 6-[6-methoxy-7-methyl-3-oxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

InChI

InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3

InChI Key

QSPXJODRMPWBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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